molecular formula C30H36BrClN12O5 B1684557 Brostallicin hydrochloride CAS No. 203258-38-2

Brostallicin hydrochloride

Cat. No.: B1684557
CAS No.: 203258-38-2
M. Wt: 760.0 g/mol
InChI Key: IPKHXIAPPAKHTB-UHFFFAOYSA-N
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Description

Brostallicin hydrochloride is a synthetic compound known for its potent anticancer properties. It is a second-generation DNA minor groove binder, structurally related to distamycin A. This compound has shown broad antitumor activity in preclinical models and is currently under investigation in clinical trials for its efficacy against various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Brostallicin hydrochloride is synthesized through a series of chemical reactions involving the α-bromoacrylic moiety. The synthesis begins with the preparation of a four-unit pyrrolcarbamoyl frame ending with a guanidine moiety. This structure is then modified to include the α-bromoacrylic group, which is crucial for its DNA-binding properties .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, ensuring that the final product meets the required standards for clinical use .

Chemical Reactions Analysis

Mechanism of Action

Brostallicin hydrochloride exerts its effects by binding to the minor groove of DNA at TA-rich sequences. This binding disrupts the DNA structure, leading to the inhibition of DNA replication and transcription. The compound’s activity is enhanced upon binding to glutathione, which forms a reactive complex that can further interact with DNA .

Properties

CAS No.

203258-38-2

Molecular Formula

C30H36BrClN12O5

Molecular Weight

760.0 g/mol

IUPAC Name

4-[[4-[[4-[[4-(2-bromoprop-2-enoylamino)-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-N-[2-(diaminomethylideneamino)ethyl]-1-methylpyrrole-2-carboxamide;hydrochloride

InChI

InChI=1S/C30H35BrN12O5.ClH/c1-16(31)25(44)36-17-9-22(41(3)12-17)27(46)38-19-11-24(43(5)14-19)29(48)39-20-10-23(42(4)15-20)28(47)37-18-8-21(40(2)13-18)26(45)34-6-7-35-30(32)33;/h8-15H,1,6-7H2,2-5H3,(H,34,45)(H,36,44)(H,37,47)(H,38,46)(H,39,48)(H4,32,33,35);1H

InChI Key

IPKHXIAPPAKHTB-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl

Isomeric SMILES

CN1C=C(C=C1C(=O)NCCN=C([NH3+])N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.[Cl-]

Canonical SMILES

CN1C=C(C=C1C(=O)NCCN=C(N)N)NC(=O)C2=CC(=CN2C)NC(=O)C3=CC(=CN3C)NC(=O)C4=CC(=CN4C)NC(=O)C(=C)Br.Cl

Appearance

Solid powder

Key on ui other cas no.

203258-38-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PNU166196;  4(2bromoacrylamido)N(5(5(5(2guanidinoethylcarbamoyl)1methyl 1Hpyrrol3ylcarbamoyl)1methyl1Hpyrrol3ylcarbamoyl)1methyl1H pyrrol3yl)1methyl1Hpyrrole2carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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